

Technical Support Center:

Compound of Interest

Compound Name: 4-Amino-1-(3-chlorophenyl)pyrrolidin-2-one
CAS No.: 1114823-57-2
Cat. No.: B1286773

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Welcome to the technical support center for drug development professionals. This guide is designed to provide you with expert insights, troubleshoot, and provide self-validating systems to ensure the integrity of your research.

Foundational FAQs: Understanding the Core Concepts

This section addresses fundamental questions that form the basis of any oral bioavailability enhancement strategy.

Q1: What is oral bioavailability and why is it a critical parameter?

A: Oral bioavailability (F) is the fraction or percentage of an administered drug dose that reaches the systemic circulation unchanged.^{[1][2]} It is a crucial parameter that can increase patient economic burden, and may trigger dose-dependent toxic side effects.^[3] Consequently, about 40% of drug candidates are discarded.

Q2: What are the primary barriers to achieving high oral bioavailability?

A: For a drug administered orally to reach the bloodstream, it must overcome several barriers. The overall process can be summarized as $F = f_a * f_g$.

The primary barriers include:

- Poor Aqueous Solubility & Dissolution: The drug must first dissolve in the GI fluids before it can be absorbed.^{[3][5]} Many modern drug candidates are poorly soluble.
- Low Intestinal Permeability: After dissolving, the drug must pass through the intestinal epithelial cell layer to enter the portal circulation.^{[3][7]} This can be a significant barrier for many drugs.
- First-Pass Metabolism: Before reaching systemic circulation, blood from the GI tract passes through the liver via the portal vein.^{[1][8]} Enzymes in the liver can metabolize a significant portion of the drug.

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Key Experimental Protocols

To ensure data integrity, it is vital to follow robust, well-controlled experimental protocols.

Protocol 1: Caco-2 Bidirectional Permeability Assay

This protocol provides a framework for assessing intestinal permeability and identifying active efflux.

1. Objective:

To determine the apparent permeability coefficient (P_{app}) of a test compound across a Caco-2 cell monolayer in

2. Materials:

- Caco-2 cells
- Transwell® inserts (e.g., 24-well format)
- Culture medium (e.g., DMEM with FBS, NEAA)
- Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH adjusted to 6.5 for apical and 7
- Test compound stock solution (typically in DMSO)

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Control compounds:

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High Permeability: Antipyrine[12]

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Low Permeability / Paracellular Marker: Atenolol[12] or Lucifer Yellow[13]

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Efflux Substrate: Talinolol or Digoxin (P-gp substrates)[12][14]

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Analytical instrumentation (LC-MS/MS)

3. Methodology:

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Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiat

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Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) c

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Assay Preparation:

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Wash the cell monolayers gently with pre-warmed transport buffer (pH 7.4).

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Pre-incubate the cells with transport buffer for 30 minutes at 37°C.

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Transport Experiment:

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Prepare dosing solutions of the test and control compounds in the appropriate transport buffer (apical buffer).

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For A→B permeability: Add the dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receptor) compartment.

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For B→A permeability: Add the dosing solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receptor) compartment.

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Sampling:

- Incubate the plates at 37°C with gentle shaking.

- At a specified time point (e.g., 60 or 120 minutes), take samples from the receiver compartment.

- Also, take a sample from the donor compartment at the beginning (T=0) and end of the experiment for recovery.

- Sample Analysis: Quantify the concentration of the compound in all samples using a validated analytical method.

4. Data Analysis & Self-Validation:

- Calculate Papp:
 - $$Papp \text{ (cm/s)} = (dQ/dt) / (A * C_0)$$

 - Where:

- dQ/dt = Rate of drug appearance in the receiver compartment.

- A = Surface area of the Transwell® membrane.

- C_0 = Initial concentration in the donor compartment.

- Calculate Efflux Ratio (ER):

- $$ER = P_{app} (B \rightarrow A) / P_{app} (A \rightarrow B)$$

- Acceptance Criteria (Trustworthiness):

- The TEER values must be above the pre-defined threshold.

- The permeability of the paracellular marker (Atenolol or Lucifer Yellow) must be low, confirming monolayer
- The Papp values for high permeability and efflux controls must fall within their expected ranges.
- Mass balance (% Recovery) should be calculated: $((\text{Final Donor Conc.} * V_{\text{donor}}) + (\text{Final Receiver Conc.} * V$

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